Cas no 1698319-74-2 (4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine)

4-(5-Bromothiophen-3-yl)-1,3-thiazol-2-amine is a brominated heterocyclic compound featuring a thiophene-thiazole core structure. This intermediate is valued for its versatility in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both bromine and amine functional groups enhances its reactivity, enabling selective cross-coupling reactions and further derivatization. Its rigid aromatic framework contributes to stability, while the electron-rich thiazole moiety facilitates interactions in coordination chemistry. Researchers favor this compound for its potential applications in drug discovery, where it serves as a key scaffold for bioactive molecules. Suitable for controlled reactions, it is typically handled under inert conditions to preserve its integrity.
4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine structure
1698319-74-2 structure
Product name:4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine
CAS No:1698319-74-2
MF:C7H5BrN2S2
Molecular Weight:261.161997556686
CID:6234340
PubChem ID:107967398

4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine 化学的及び物理的性質

名前と識別子

    • 4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine
    • 1698319-74-2
    • EN300-1895432
    • インチ: 1S/C7H5BrN2S2/c8-6-1-4(2-11-6)5-3-12-7(9)10-5/h1-3H,(H2,9,10)
    • InChIKey: KNKKBDAJSOZOPU-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CS1)C1=CSC(N)=N1

計算された属性

  • 精确分子量: 259.90775g/mol
  • 同位素质量: 259.90775g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 170
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3
  • トポロジー分子極性表面積: 95.4Ų

4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1895432-0.5g
4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine
1698319-74-2
0.5g
$946.0 2023-09-18
Enamine
EN300-1895432-1g
4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine
1698319-74-2
1g
$986.0 2023-09-18
Enamine
EN300-1895432-10g
4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine
1698319-74-2
10g
$4236.0 2023-09-18
Enamine
EN300-1895432-1.0g
4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine
1698319-74-2
1g
$1515.0 2023-06-01
Enamine
EN300-1895432-0.1g
4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine
1698319-74-2
0.1g
$867.0 2023-09-18
Enamine
EN300-1895432-0.25g
4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine
1698319-74-2
0.25g
$906.0 2023-09-18
Enamine
EN300-1895432-0.05g
4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine
1698319-74-2
0.05g
$827.0 2023-09-18
Enamine
EN300-1895432-5g
4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine
1698319-74-2
5g
$2858.0 2023-09-18
Enamine
EN300-1895432-2.5g
4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine
1698319-74-2
2.5g
$1931.0 2023-09-18
Enamine
EN300-1895432-5.0g
4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine
1698319-74-2
5g
$4391.0 2023-06-01

4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine 関連文献

4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amineに関する追加情報

4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine: A Promising Compound in Medicinal Chemistry

4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine (CAS No. 1698319-74-2) is a versatile and intriguing compound that has garnered significant attention in the field of medicinal chemistry. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas, particularly in the development of novel drugs targeting specific biological pathways.

The core structure of 4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine consists of a thiazole ring substituted with a 5-bromothiophenyl group and an amino group. The presence of the bromine atom and the thiophene ring imparts unique chemical and biological properties to this molecule, making it an attractive candidate for further investigation.

Recent studies have highlighted the potential of 4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The bromine substitution on the thiophene ring appears to enhance its ability to modulate key inflammatory pathways, such as the NF-κB signaling cascade. This finding suggests that 4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine could be a valuable lead compound for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory effects, 4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine has also shown promise in cancer research. Studies have demonstrated that this compound can selectively inhibit the growth of certain cancer cell lines by interfering with specific signaling pathways involved in cell proliferation and survival. For example, a study published in Cancer Research reported that 4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine effectively inhibited the PI3K/AKT pathway in breast cancer cells, leading to reduced cell viability and increased apoptosis.

The pharmacokinetic properties of 4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine have also been investigated. Preliminary data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high oral bioavailability and low toxicity make it a promising candidate for further preclinical and clinical development.

In terms of synthetic accessibility, 4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine can be synthesized through a series of well-established chemical reactions. The key steps involve the formation of the thiazole ring followed by substitution with the 5-bromothiophenyl group and subsequent functionalization to introduce the amino group. The synthetic route is robust and scalable, facilitating its production for both research and potential commercial applications.

The structural versatility of 4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine also allows for easy modification to explore structure–activity relationships (SAR). By varying substituents on the thiophene ring or introducing additional functional groups on the thiazole ring, researchers can fine-tune the biological activity and pharmacological properties of this compound. This flexibility is crucial for optimizing lead compounds during drug discovery processes.

In conclusion, 4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine (CAS No. 1698319-74-2) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and favorable biological properties make it an attractive candidate for further investigation in areas such as anti-inflammatory therapy and cancer treatment. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing drug discovery and development efforts.

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